Cas no 93767-25-0 (13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-)

13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- structure
93767-25-0 structure
Product Name:13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-
Numéro CAS:93767-25-0
Le MF:C26H28O8
Mégawatts:468.495728492737
CID:837442
PubChem ID:14240958
Update Time:2024-10-25

13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- Propriétés chimiques et physiques

Nom et identifiant

    • 13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-
    • Jangomolide
    • (3R,3aS,5aR,5bS,9aR,11aR,13aR,13bR,14aS)-3-(3-Furyl)-3a,11,11,13a -tetramethyl-3,3a,4,5,5a,11a,12,13a-octahydro-8H-oxireno[d]pyrano [2',3':3,3a][2]benzofuro[5,4-f]isochromene-1,8,13(11H,14aH)-trion e
    • (3R,3aS,5aR,5bS,9aR,11aR,13aR,13bR,14aS)-3-(3-Furyl)-3a,11,11,13a -tetramethyl-3,3a,4,5,5a,11a,12,13a-octahydro-8H-oxireno[d]pyrano [2\',3\':3,3a][2]benzofuro[5,4-f]isochromene-1,8,13(11H,14aH)-trion
    • 13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trion...
    • 13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,
    • 13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10
    • Acidissimin
    • [ "Acidissimin" ]
    • Limonoic acid, 1,4-deepoxy-1,2-didehydro-4,19-epoxy-, di-δ-lactone, (19R)- (ZCI)
    • 13H,14aH-Oxireno[d]pyrano[2′,3′:3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, [2aR-(2aα,4aβ,4bR*,5aα,8α,8aα,10aα,10bS*,14aβ)]-
    • CHEBI:175675
    • 13H,14aH-Oxireno[d]pyrano[2',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, (2aR,4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-
    • 93767-25-0
    • DTXSID601098353
    • 19-(uran-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione
    • 19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione
    • (1R,2S,7R,10R,13R,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.0^{2,7.0^{2,10.0^{14,16.0^{14,20]docos-3-ene-5,12,17-trione
    • AKOS040761921
    • 13H,14aH-Oxireno[d]pyrano[2a(2),3a(2):3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, (2aR,4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-
    • DA-64617
    • Piscine à noyau: 1S/C26H28O8/c1-22(2)15-11-16(27)24(4)14(25(15)9-6-17(28)31-21(25)34-22)5-8-23(3)18(13-7-10-30-12-13)32-20(29)19-26(23,24)33-19/h6-7,9-10,12,14-15,18-19,21H,5,8,11H2,1-4H3
    • La clé Inchi: ZYPFSBYGJYBBBK-UHFFFAOYSA-N
    • Sourire: O=C1C=CC23C(CC(C4(C56C(O5)C(=O)OC(C5C=COC=5)C6(C)CCC42)C)=O)C(C)(C)OC3O1

Propriétés calculées

  • Qualité précise: 468.17841785g/mol
  • Masse isotopique unique: 468.17841785g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 8
  • Comptage des atomes lourds: 34
  • Nombre de liaisons rotatives: 1
  • Complexité: 1050
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 9
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2.4
  • Surface topologique des pôles: 105Ų

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.4±0.1 g/cm3
  • Point d'ébullition: 675.3±55.0 °C at 760 mmHg
  • Point d'éclair: 362.2±31.5 °C
  • Pression de vapeur: 0.0±2.1 mmHg at 25°C

13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- Informations de sécurité

13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
J65400-5mg
(3R,3aS,5aR,5bS,9aR,11aR,13aR,13bR,14aS)-3-(3-Furyl)-3a,11,11,13a -tetramethyl-3,3a,4,5,5a,11a,12,13a-octahydro-8H-oxireno[d]pyrano [2',3':3,3a][2]benzofuro[5,4-f]isochromene-1,8,13(11H,14aH)-trion e
93767-25-0
5mg
¥5120.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4348-1 mg
Jangomolide
93767-25-0
1mg
¥2595.00 2022-04-26
A2B Chem LLC
AH84691-500mg
Jangomolide
93767-25-0 98% by HPLC
500mg
$25006.00 2024-04-19
A2B Chem LLC
AH84691-1000mg
Jangomolide
93767-25-0 98% by HPLC
1000mg
$39993.00 2024-04-19
A2B Chem LLC
AH84691-1mg
Jangomolide
93767-25-0 98% by HPLC
1mg
$164.00 2024-07-18
A2B Chem LLC
AH84691-5mg
Jangomolide
93767-25-0 98% by HPLC
5mg
$770.00 2024-04-19
A2B Chem LLC
AH84691-10mg
Jangomolide
93767-25-0 98% by HPLC
10mg
$1277.00 2024-04-19
A2B Chem LLC
AH84691-25mg
Jangomolide
93767-25-0 98% by HPLC
25mg
$2660.00 2024-04-19
A2B Chem LLC
AH84691-50mg
Jangomolide
93767-25-0 98% by HPLC
50mg
$4506.00 2024-04-19
A2B Chem LLC
AH84691-100mg
Jangomolide
93767-25-0 98% by HPLC
100mg
$7770.00 2024-04-19

13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- Littérature connexe

Fournisseurs recommandés
上海帛亦医药科技有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
上海嵘奥生物技术有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
上海嵘奥生物技术有限公司
Shanghai Pearlk Chemicals Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Aoguang Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
PRIBOLAB PTE.LTD